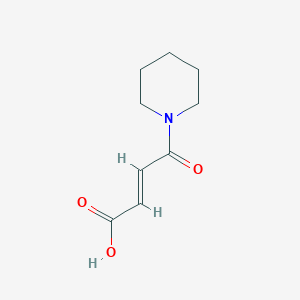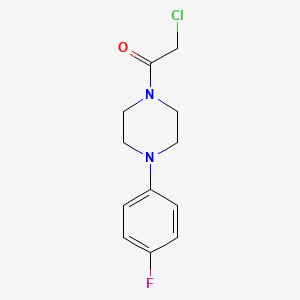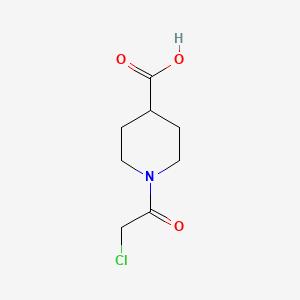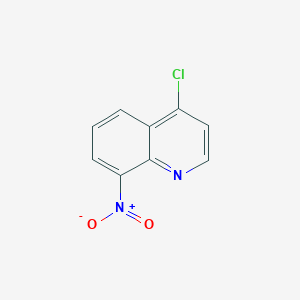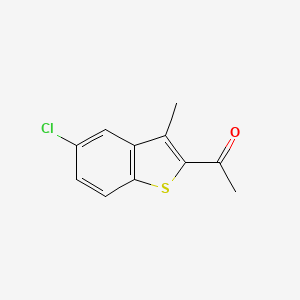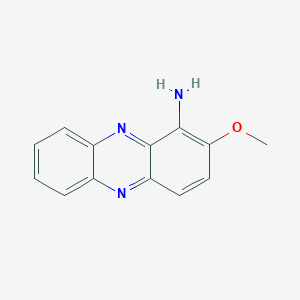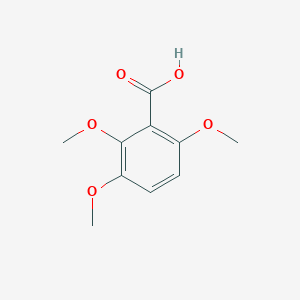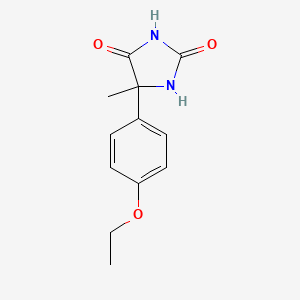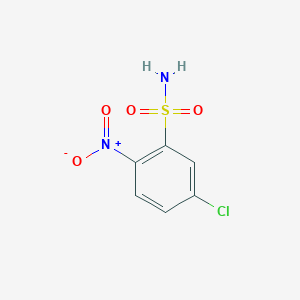![molecular formula C20H13N3 B1348232 6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline CAS No. 28381-92-2](/img/structure/B1348232.png)
6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline
概要
説明
This compound consists of a fused tricyclic system incorporating imidazole and quinazoline rings, which are known for their biological and pharmacological activities
作用機序
Target of Action
Similar compounds have been shown to targetAurora kinase and α-glucosidase , which play crucial roles in cell division and carbohydrate metabolism, respectively.
Mode of Action
Related compounds have been found to inhibitα-glucosidase and Aurora kinase , suggesting that 6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline may interact with these targets to exert its effects.
Biochemical Pathways
This compound may affect the PI3K-AKT pathway , which is involved in various cellular processes including cell growth, proliferation, survival, and metabolism. Abnormal activation of this pathway is often associated with tumorigenesis, progression, and poor prognosis .
Pharmacokinetics
In silico adme prediction has been performed for similar compounds , suggesting that similar studies could be conducted for this compound.
Result of Action
Related compounds have shown inhibitory activity against various tumor cell lines , suggesting that this compound may have similar effects.
生化学分析
Biochemical Properties
6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including α-glucosidase, which it inhibits effectively . This inhibition is significant in the treatment of type 2 diabetes mellitus. Additionally, this compound exhibits antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress .
Cellular Effects
This compound influences various cellular processes. It has been shown to induce apoptosis in cancer cells by inhibiting key signaling pathways such as the PI3K/Akt pathway . This compound also affects gene expression and cellular metabolism, leading to reduced cell proliferation and increased cell death in tumor cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of α-glucosidase, inhibiting its activity and thus reducing glucose absorption . In cancer cells, it inhibits the PI3K/Akt signaling pathway, leading to cell cycle arrest and apoptosis . The compound’s antioxidant activity is attributed to its ability to donate electrons to neutralize free radicals .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but its activity can degrade over extended periods . Long-term studies have shown that it maintains its anticancer and antioxidant properties, although the efficacy may decrease slightly with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits α-glucosidase and exhibits anticancer properties without significant toxicity . At higher doses, toxic effects such as liver damage and oxidative stress have been observed . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which metabolizes the compound into various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and altering metabolite levels within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, enhancing its therapeutic efficacy. The compound’s distribution is influenced by its lipophilicity, allowing it to penetrate cell membranes and accumulate in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it exerts its antioxidant and anticancer effects . Post-translational modifications and targeting signals direct the compound to these specific compartments, ensuring its proper function within the cell .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline typically involves multi-step reactions starting from readily available starting materials. One common method involves the reaction of o-cyanoaniline with phenylenediamine in xylene under reflux conditions to form an intermediate. This intermediate is then reacted with various aldehydes to yield the desired product in good yields .
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the fused ring system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed: The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Potential therapeutic agent for various diseases due to its pharmacological properties.
類似化合物との比較
Imidazo[1,2-c]quinazolines: These compounds share a similar fused ring system and exhibit comparable biological activities.
Benzimidazoquinazolines: Another class of compounds with a fused tricyclic system, known for their pharmacological properties.
Uniqueness: 6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline is unique due to the presence of the phenyl group, which can enhance its chemical reactivity and biological activity
特性
IUPAC Name |
6-phenylbenzimidazolo[1,2-c]quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3/c1-2-8-14(9-3-1)19-21-16-11-5-4-10-15(16)20-22-17-12-6-7-13-18(17)23(19)20/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXRQYFQNGCDJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30347839 | |
| Record name | 6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28381-92-2 | |
| Record name | 6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




